molecular formula C17H14Cl2N2O2 B223279 (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one CAS No. 172371-95-8

(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one

Cat. No. B223279
CAS RN: 172371-95-8
M. Wt: 349.2 g/mol
InChI Key: NMYMOIIXBNOIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one, also known as SCH 66336, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. This compound is a small molecule inhibitor of the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins that are important for cell growth and division. In

Mechanism of Action

(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336 works by inhibiting the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins that are important for cell growth and division. Specifically, farnesyltransferase adds a farnesyl group to the C-terminus of proteins that contain a CAAX motif, which includes many proteins that are involved in cell signaling and regulation. By inhibiting farnesyltransferase, this compound 66336 prevents the proper localization and function of these proteins, leading to decreased cell growth and division.
Biochemical and Physiological Effects:
This compound 66336 has been shown to have several biochemical and physiological effects. In addition to inhibiting farnesyltransferase, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients). These effects are thought to contribute to the anticancer activity of this compound 66336.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336 is its specificity for farnesyltransferase, which allows for targeted inhibition of this enzyme without affecting other cellular processes. In addition, the compound has been shown to have low toxicity in animal models, which is important for its potential use as a chemotherapy drug. However, one limitation of this compound 66336 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336. One area of interest is the development of more potent and selective inhibitors of farnesyltransferase, which could improve the efficacy and specificity of this class of drugs. In addition, there is interest in combining this compound 66336 with other chemotherapy drugs to improve the overall response rate in cancer patients. Finally, there is ongoing research into the mechanisms of resistance to farnesyltransferase inhibitors, which could help identify new targets for cancer therapy.

Synthesis Methods

The synthesis of (Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336 involves several steps, including the reaction of 2,6-dichlorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to form a hydrazone, which is then cyclized with acetic anhydride to form the final product. The synthesis of this compound 66336 has been optimized to improve yield and purity, and several modifications have been made to the original synthesis method to increase efficiency.

Scientific Research Applications

(Z)-1,3-Dihydro-1-(2,6-dichlorophenyl)-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one 66336 has been studied extensively for its potential use as an anticancer agent. The compound has been shown to inhibit the growth of a wide range of cancer cell lines in vitro, including breast, lung, colon, and prostate cancer cells. In addition, this compound 66336 has been shown to inhibit tumor growth in animal models of cancer, both as a single agent and in combination with other chemotherapy drugs.

properties

CAS RN

172371-95-8

Molecular Formula

C17H14Cl2N2O2

Molecular Weight

349.2 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-3-(2-hydroxyethyliminomethyl)indol-2-ol

InChI

InChI=1S/C17H14Cl2N2O2/c18-13-5-3-6-14(19)16(13)21-15-7-2-1-4-11(15)12(17(21)23)10-20-8-9-22/h1-7,10,22-23H,8-9H2

InChI Key

NMYMOIIXBNOIRQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=NCCO

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=NCCO

synonyms

(3Z)-1-(2,6-dichlorophenyl)-3-[(2-hydroxyethylamino)methylidene]indol- 2-one

Origin of Product

United States

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